ethyl 4-oxo-3-phenyl-5-(2-propylpentanamido)-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate
Description
Ethyl 4-oxo-3-phenyl-5-(2-propylpentanamido)-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate is a heterocyclic compound featuring a thieno[3,4-d]pyridazine core. Key structural elements include:
- Phenyl substituent at position 3, contributing to aromatic interactions in biological systems.
- 4-Oxo moiety at position 4, introducing hydrogen-bonding capabilities.
- 2-Propylpentanamido group at position 5, a branched aliphatic chain that may influence steric and lipophilic properties.
Properties
IUPAC Name |
ethyl 4-oxo-3-phenyl-5-(2-propylpentanoylamino)thieno[3,4-d]pyridazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O4S/c1-4-10-15(11-5-2)20(27)24-21-18-17(14-31-21)19(23(29)30-6-3)25-26(22(18)28)16-12-8-7-9-13-16/h7-9,12-15H,4-6,10-11H2,1-3H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNWOVHABQVEILC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCC)C(=O)NC1=C2C(=CS1)C(=NN(C2=O)C3=CC=CC=C3)C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-oxo-3-phenyl-5-(2-propylpentanamido)-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the thieno[3,4-d]pyridazine core, which is achieved through cyclization reactions involving appropriate precursors. The phenyl group and the ethyl ester functional group are then introduced through subsequent reactions, such as Friedel-Crafts acylation and esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to facilitate the efficient synthesis of the compound on a large scale.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-oxo-3-phenyl-5-(2-propylpentanamido)-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring and the thieno[3,4-d]pyridazine core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives. Substitution reactions can introduce various functional groups into the molecule, leading to a wide range of derivatives.
Scientific Research Applications
Ethyl 4-oxo-3-phenyl-5-(2-propylpentanamido)-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: It is used in the development of new materials and as a precursor for the synthesis of industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl 4-oxo-3-phenyl-5-(2-propylpentanamido)-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structure and Substituent Variations
The thieno[3,4-d]pyridazine scaffold is shared among analogs, but substituent variations significantly alter physicochemical and biological properties. Below is a comparative analysis:
Key Observations:
Position 5 Substituents :
- The 2-propylpentanamido group in the target compound introduces steric bulk compared to the linear 3-phenylpropanamido chain in . This may reduce binding affinity to flat enzymatic pockets but improve membrane permeability.
- The prop-2-enamido group in includes a conjugated double bond and trimethoxyphenyl moiety, likely enhancing π-π stacking interactions and aqueous solubility.
Position 3 Substituents :
Biological Activity
Ethyl 4-oxo-3-phenyl-5-(2-propylpentanamido)-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate is a synthetic compound belonging to the thienopyridazine class, which has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound's chemical structure is characterized by a thieno[3,4-d]pyridazine core with various substituents that may influence its biological properties. The molecular formula is with a molecular weight of approximately 378.5 g/mol. The presence of the 4-oxo group and phenyl ring contributes to its potential reactivity and interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 378.5 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. Preliminary studies suggest that this compound may exhibit:
- Antimicrobial Activity : In vitro studies indicate that derivatives of thienopyridazines possess significant antibacterial properties against various Gram-positive and Gram-negative bacteria.
- Anticancer Activity : Research has shown that compounds with similar structures can induce apoptosis in cancer cells by activating caspase pathways, suggesting potential for anticancer applications.
Case Studies and Research Findings
- Antimicrobial Activity : A study evaluating the antibacterial properties of thienopyridazine derivatives demonstrated that certain modifications enhance activity against resistant bacterial strains. The compound exhibited notable efficacy against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 12.5 to 200 µg/mL depending on the specific derivative tested .
- Anticancer Potential : In a comparative study involving various thienopyridazine derivatives, one compound was shown to have a cytotoxic effect on human cancer cell lines (SW620 for colon cancer and PC-3 for prostate cancer). The most potent derivative displayed cytotoxicity up to five times more effective than standard chemotherapy agents like 5-FU .
- Mechanistic Insights : Molecular docking studies have suggested that the compound may act as an allosteric inhibitor of procaspase-3, providing insights into its role in apoptosis induction in cancer cells . This mechanism highlights the potential for developing targeted therapies based on structural modifications of the thienopyridazine scaffold.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
